4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one
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Overview
Description
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by its unique structure, which includes an isoquinolinone core, an oxadiazole ring, and benzyloxy and dimethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the isoquinolinone core. Common reagents used in these reactions include hydrazides, benzyloxyphenyl derivatives, and dimethylphenyl derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures would be essential to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit specific enzymes and pathways involved in tumor growth
Mechanism of Action
The mechanism of action of 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of monoamine oxidase B (MAO B), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one: This compound shares the oxadiazole and benzyloxyphenyl moieties but lacks the isoquinolinone core.
3′-(4-(benzyloxy)phenyl)-1′-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1′H,2H-3,4′-bipyrazole: This compound has a similar benzyloxyphenyl group but features a bipyrazole ring instead of an isoquinolinone core
Uniqueness
The uniqueness of 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one lies in its combination of structural elements, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O3/c1-21-12-15-25(18-22(21)2)35-19-29(27-10-6-7-11-28(27)32(35)36)31-33-30(34-38-31)24-13-16-26(17-14-24)37-20-23-8-4-3-5-9-23/h3-19H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVYFAVQSQHQNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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